molecular formula C4H3F7O3S B1308075 2,2,3,3-Tetrafluoropropyl trifluoromethanesulfonate CAS No. 6401-02-1

2,2,3,3-Tetrafluoropropyl trifluoromethanesulfonate

Cat. No.: B1308075
CAS No.: 6401-02-1
M. Wt: 264.12 g/mol
InChI Key: OSWSZHMBICDPQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,3,3-Tetrafluoropropyl trifluoromethanesulfonate: is a fluorinated organic compound with the molecular formula C4H3F7O3S and a molecular weight of 264.12 g/mol . It is known for its high reactivity and is often used in various chemical synthesis processes. The compound is characterized by the presence of both trifluoromethanesulfonate and tetrafluoropropyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3-Tetrafluoropropyl trifluoromethanesulfonate typically involves the reaction of 2,2,3,3-tetrafluoropropanol with trifluoromethanesulfonic anhydride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:

2,2,3,3-Tetrafluoropropanol+Trifluoromethanesulfonic anhydride2,2,3,3-Tetrafluoropropyl trifluoromethanesulfonate+By-products\text{2,2,3,3-Tetrafluoropropanol} + \text{Trifluoromethanesulfonic anhydride} \rightarrow \text{this compound} + \text{By-products} 2,2,3,3-Tetrafluoropropanol+Trifluoromethanesulfonic anhydride→2,2,3,3-Tetrafluoropropyl trifluoromethanesulfonate+By-products

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions: 2,2,3,3-Tetrafluoropropyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.

Major Products: The major products formed depend on the type of reaction and the reagents used. For example, nucleophilic substitution with an amine would yield a fluorinated amine derivative.

Scientific Research Applications

2,2,3,3-Tetrafluoropropyl trifluoromethanesulfonate has several applications in scientific research:

    Medicine: Fluorinated compounds are often explored for their potential as pharmaceuticals due to their stability and bioavailability.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 2,2,3,3-Tetrafluoropropyl trifluoromethanesulfonate primarily involves its reactivity as a trifluoromethanesulfonate ester. The trifluoromethanesulfonate group is a strong electron-withdrawing group, which makes the compound highly reactive towards nucleophiles. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophile, facilitating the substitution of the trifluoromethanesulfonate group with other nucleophiles.

Comparison with Similar Compounds

  • 2,2,3,3-Tetrafluoropropyl methanesulfonate
  • 2,2,3,3-Tetrafluoropropyl tosylate
  • 2,2,3,3-Tetrafluoropropyl triflate

Comparison: Compared to these similar compounds, 2,2,3,3-Tetrafluoropropyl trifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate group, which is a better leaving group than methanesulfonate or tosylate. This makes it more reactive in nucleophilic substitution reactions, providing higher yields and more efficient reactions.

Properties

IUPAC Name

2,2,3,3-tetrafluoropropyl trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F7O3S/c5-2(6)3(7,8)1-14-15(12,13)4(9,10)11/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSWSZHMBICDPQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)F)(F)F)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F7O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20396477
Record name 1H,1H,3H-Perfluoropropyl triflate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6401-02-1
Record name 1H,1H,3H-Perfluoropropyl triflate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,3,3-tetrafluoropropyl trifluoromethanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2,2,3,3-tetrafluoropropan-1-ol (244.3 g, 1.85 mol, obtained from Sinochem Corp.), triethylamine (187.2 g, 1.85 mol, obtained from Aldrich Chemical Co.) and 500 mL of chloroform were combined in a 2-liter Parr pressure reactor and sealed. The reactor temperature was set to −10° C. Trifluoromethanesulfonyl fluoride (281.33 g, 1.85 mol, obtained from 3M Company) was added at such a rate that the temperature did not exceed −5° C. Once the addition was complete, the mix was held at −10° C. for 45 minutes. The reaction mix was then emptied and washed with 2×500 mL portions of water and 1×250 mL portion of 1N HCl. GC analysis of the reaction mixture indicated a 97 percent conversion to the product. The chloroform solvent was removed by rotary evaporation. The product was dried over anhydrous magnesium sulfate which was then filtered from the product.
Quantity
244.3 g
Type
reactant
Reaction Step One
Quantity
187.2 g
Type
reactant
Reaction Step Two
Quantity
281.33 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,3,3-Tetrafluoropropyl trifluoromethanesulfonate
Reactant of Route 2
Reactant of Route 2
2,2,3,3-Tetrafluoropropyl trifluoromethanesulfonate
Reactant of Route 3
Reactant of Route 3
2,2,3,3-Tetrafluoropropyl trifluoromethanesulfonate
Reactant of Route 4
Reactant of Route 4
2,2,3,3-Tetrafluoropropyl trifluoromethanesulfonate
Reactant of Route 5
Reactant of Route 5
2,2,3,3-Tetrafluoropropyl trifluoromethanesulfonate
Reactant of Route 6
Reactant of Route 6
2,2,3,3-Tetrafluoropropyl trifluoromethanesulfonate
Customer
Q & A

Q1: What is the role of 2,2,3,3-Tetrafluoropropyl trifluoromethanesulfonate in the synthesis of (Z)-α-fluoro-β-amino-substituted acryl aldehydes?

A1: The abstract describes a process where this compound is used as a reagent in the multi-step synthesis of (Z)-α-fluoro-β-amino-substituted acryl aldehydes []. While the exact mechanism of its action is not detailed in the abstract, it is likely involved in an early step to modify a starting material before reacting with a compound of formula (XIIa). This eventually leads to the formation of the desired aldehyde.

Q2: Are there other methods for synthesizing (Z)-α-fluoro-β-amino-substituted acryl aldehydes that do not involve this compound?

A2: The provided abstract focuses on a specific synthetic route using this compound []. It does not mention alternative synthesis methods. Further research in synthetic organic chemistry literature would be required to explore other potential routes to these compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.